

Application Note: Scalable Synthesis Routes for C-Linked Morpholine Hydrochlorides

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Compound of Interest

Compound Name: *1-(Morpholin-3-yl)propan-2-one hydrochloride*

CAS No.: *1461715-62-7*

Cat. No.: *B1378679*

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Part 1: Strategic Analysis & Core Directive

The Engineering Challenge of C-Linked Morpholines

Morpholine rings are ubiquitous in FDA-approved therapeutics (e.g., Gefitinib, Linezolid) due to their ability to lower lipophilicity and improve metabolic stability compared to their piperidine analogs. However, while N-linked morpholines are trivial to synthesize, C-linked morpholines (substituted at the C2 or C3 positions) present significant scalability challenges.

The introduction of a substituent at C2 or C3 creates a chiral center. In a drug development context, controlling this stereocenter on a kilogram scale is the primary bottleneck. Classical cyclization methods often suffer from poor regioselectivity, leading to difficult chromatographic separations that are non-viable for GMP production.

This guide details three distinct, field-proven routes to access chiral C-linked morpholines as their hydrochloride salts. The selection of the route depends strictly on the substitution pattern (C2 vs. C3) and the availability of chiral starting materials.

Route Selection Matrix

Target Substitution	Recommended Route	Key Advantages	Scale Potential
3-Substituted (e.g., 3-methyl)	Route A: Chiral Pool Reduction	Uses cheap amino acids; 100% enantiomeric retention.	High (kg to ton)
2-Substituted (e.g., 2-phenyl)	Route B: Epoxide Opening	Direct access from styrene oxides; high regiocontrol.	Medium-High
General / Diverse	Route C: Ethylene Sulfate	"Green" chemistry; mild conditions; avoids bis-chloroethers.	High (Emerging)

Part 2: Detailed Experimental Protocols

Route A: The "Chiral Pool" Route (Target: 3-Substituted Morpholines)

Principle: This route leverages the natural chirality of amino acids. By reducing the amino acid to an amino alcohol and then building the morpholine ring around the nitrogen, the stereocenter remains untouched throughout the process.

Target Molecule: (S)-3-Isopropylmorpholine Hydrochloride (from L-Valine)

Step 1: Reduction to Amino Alcohol

- Reagents: L-Valine, NaBH₄, I₂ (or H₂SO₄) in THF.
- Process: The amino acid is reduced to (S)-2-amino-3-methylbutan-1-ol.
- Checkpoint: Ensure complete reduction of the carboxylic acid; residual acid will interfere with the next step.

Step 2: Morpholinone Formation (The "Acylation-Cyclization" Sequence)

This is the critical ring-closing step. It proceeds via an amide intermediate which is then cyclized under basic conditions.

- Reagents: Chloroacetyl chloride, Biphasic Base (NaOH/DCM or K₂CO₃/Acetone), then KOtBu/THF for cyclization.
- Protocol:
 - Suspend amino alcohol (1.0 equiv) in DCM/aq. NaOH (1:1) at 0°C.
 - Add Chloroacetyl chloride (1.1 equiv) dropwise. Vigorous stirring is essential to prevent localized heating.
 - Isolate the chloro-amide intermediate.
 - Dissolve intermediate in dry THF. Add KOtBu (1.2 equiv) at 0°C -> RT. Stir for 4-6 h.
 - Result: (S)-5-isopropylmorpholin-3-one.

Step 3: Global Reduction (The "Red-Al" Protocol)

Lithium Aluminum Hydride (LAH) is often used in academia but is hazardous at scale. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is the industrial standard due to higher thermal stability and solubility in toluene.

- Reagents: Red-Al (65-70% in Toluene), Toluene (solvent).
- Protocol:
 - Charge a glass-lined reactor with (S)-5-isopropylmorpholin-3-one (1.0 equiv) in anhydrous Toluene (5-8 vol).
 - Heat solution to 40°C.
 - Dose Red-Al solution (2.5 equiv) slowly. Exothermic gas evolution (H₂) will occur. Control dosing rate to maintain Temp < 60°C.

- After addition, heat to reflux (110°C) for 2-4 hours to ensure complete reduction of the amide carbonyl.
- Quench: Cool to 10°C. Carefully add Rochelle salt solution (potassium sodium tartrate) or NaOH (15%) to break the aluminum emulsion.
- Separate phases. Dry organic layer (Na₂SO₄).

Route B: The Regioselective Epoxide Route (Target: 2-Substituted Morpholines)

Principle: 2-Substituted morpholines (like the appetite suppressant Phenmetrazine analogs) are best made by opening an epoxide with an amino alcohol precursor, followed by cyclization.

Target Molecule: 2-Phenylmorpholine Hydrochloride

Step 1: Regioselective Ring Opening[1]

- Reagents: Styrene Oxide, Ethanolamine (excess), mild heat.
- Mechanism: Under basic/neutral conditions, the amine attacks the less hindered (terminal) carbon of the epoxide. This places the hydroxyl group at the benzylic position (C2 of the future morpholine).
- Protocol:
 - Mix Styrene Oxide (1.0 equiv) and Ethanolamine (3.0 equiv). Excess amine prevents polymerization.
 - Heat to 60-70°C for 4 hours.
 - Distill off excess ethanolamine under high vacuum.
 - Intermediate: 2-((2-hydroxy-2-phenylethyl)amino)ethanol.

Step 2: Cyclization via Acidic Dehydration

- Reagents: Conc. H₂SO₄ or 70% H₂SO₄.

- Protocol:
 - Add the diol intermediate to cold H₂SO₄ (approx 3-4 equiv).
 - Heat to 140-150°C for 8-12 hours. Note: This harsh condition works for phenyl rings but may degrade sensitive alkyl groups.
 - Alternative (Milder): Selectively tosylate the primary alcohol (using TsCl/Pyridine at -10°C) followed by base-mediated cyclization (NaH/THF). This is preferred for chiral, non-racemizing synthesis.

Route C: The "Green" Ethylene Sulfate Route (Modern Scalable)

Principle: A recently optimized route using Ethylene Sulfate (1,3,2-Dioxathiolane 2,2-dioxide) allows for the clean conversion of chiral amino alcohols into morpholines in a "one-pot" or two-step sequence without the use of mutagenic bis-chloroethyl ethers.

Protocol:

- Alkylation: Dissolve chiral amino alcohol (e.g., (S)-phenylglycinol) in DCM or Toluene.
- Add Ethylene Sulfate (1.0-1.1 equiv) and slow addition of base (e.g., DBU or solid K₂CO₃).
- Cyclization: The intermediate sulfate ester is highly reactive. Treat with a stronger base (KOtBu) in the same pot to trigger intramolecular displacement.
- Advantage: This method avoids the "double alkylation" side products common with dibromoethane.

Part 3: Salt Formation & Purification (The "HCl" Step)

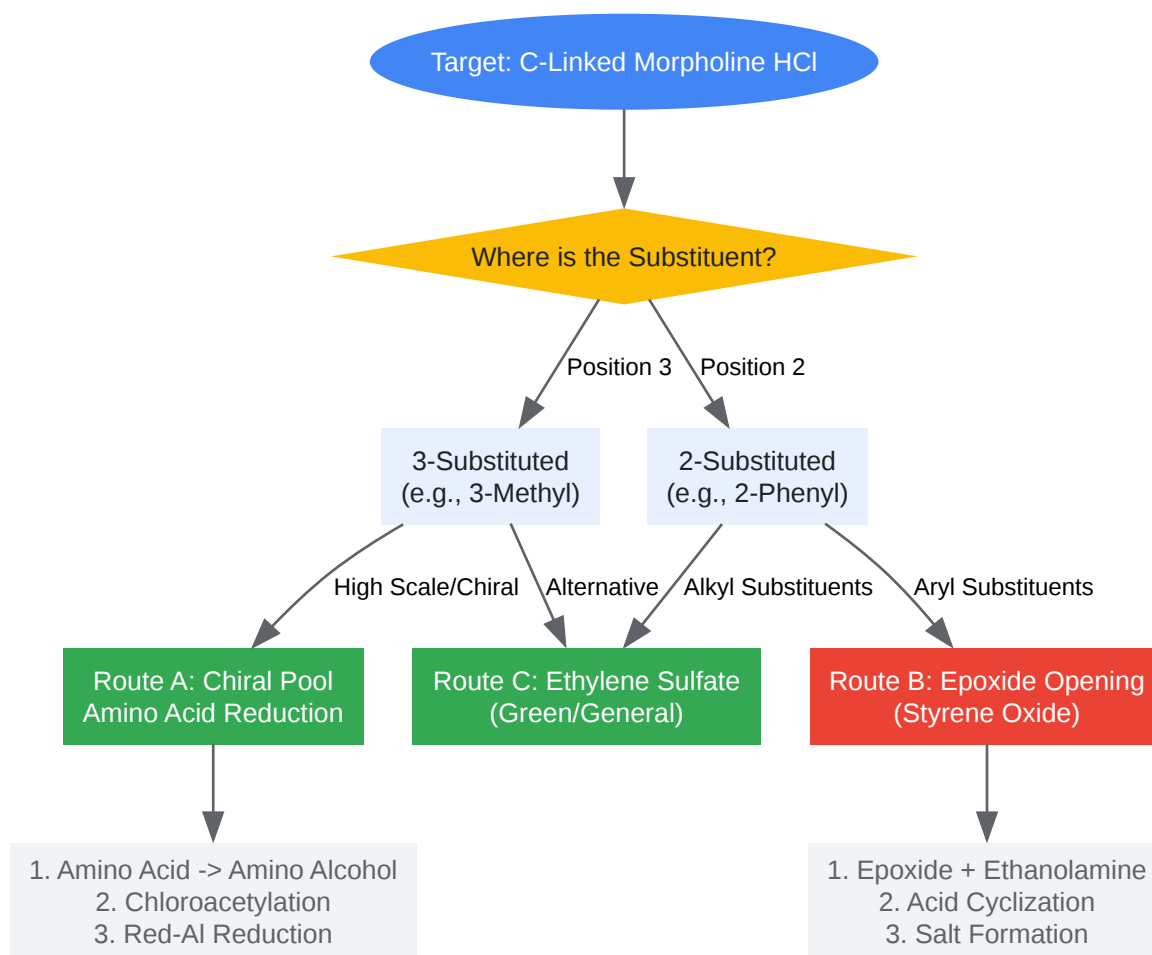
The free base of morpholine is often an oil or a hygroscopic solid. The Hydrochloride salt is the required form for stability and bioavailability.

Critical Protocol for Crystallization:

- Dissolution: Dissolve the crude morpholine free base in Isopropyl Acetate (IPAc) or Ethyl Acetate (5 vol). Avoid alcohols if possible to maximize yield, though MeOH is needed for very polar derivatives.
- Acidification: Cool to 0-5°C. Add HCl in Isopropanol (5-6N) or HCl gas slowly.
 - Target pH: 1-2.
- Nucleation: A white precipitate should form immediately.
- Digestion: Stir the slurry at 0°C for 2 hours.
 - Pro-Tip: If the product oils out (gummy solid), heat the mixture to reflux until dissolved, then cool slowly (10°C/hour) to induce proper crystallization.
- Filtration: Filter under Nitrogen (morpholine salts can be hygroscopic). Wash with cold MTBE (Methyl tert-butyl ether) to remove colored impurities.
- Drying: Vacuum oven at 40-45°C with P2O5 trap.

Part 4: Visualization & Logic

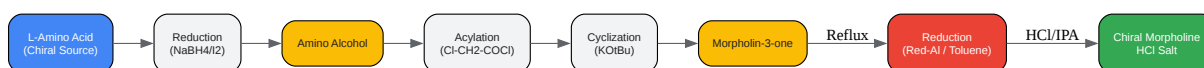
Diagram 1: Synthetic Strategy Decision Tree



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Caption: Decision matrix for selecting the optimal synthesis route based on substitution pattern.

Diagram 2: Route A (3-Substituted) Detailed Workflow



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Caption: Step-by-step workflow for the Chiral Pool Route (Route A), highlighting the critical Red-Al reduction step.

Part 5: References

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